1-Bromo-3-(bromomethyl)-2-nitrobenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a bromomethyl group, and a nitro group attached to a benzene ring. This compound is classified under organobromine compounds and is known for its reactivity and utility in various chemical applications.
The compound can be synthesized through various methods, primarily involving bromination and nitration reactions. It serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
1-Bromo-3-(bromomethyl)-2-nitrobenzene falls under the category of nitrobenzene derivatives and is recognized for its electrophilic properties due to the presence of both bromine and nitro functional groups.
The synthesis of 1-Bromo-3-(bromomethyl)-2-nitrobenzene can be achieved through several approaches:
The molecular formula for 1-Bromo-3-(bromomethyl)-2-nitrobenzene is , with a molecular weight of approximately 294.93 g/mol. The compound features:
C1=C(C=C(C=C1[N+](=O)[O-])Br)CCl
.1-Bromo-3-(bromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
The mechanism of action for 1-Bromo-3-(bromomethyl)-2-nitrobenzene primarily involves its reactivity towards nucleophiles due to the electrophilic nature imparted by both the bromine and nitro groups.
1-Bromo-3-(bromomethyl)-2-nitrobenzene has several applications in scientific research:
This compound's versatility makes it valuable across various fields, particularly in organic synthesis and medicinal chemistry.
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5